molecular formula C52H75N13O14 B8117549 Angiotensin II acetate CAS No. 32044-01-2

Angiotensin II acetate

Numéro de catalogue: B8117549
Numéro CAS: 32044-01-2
Poids moléculaire: 1106.2 g/mol
Clé InChI: VBTZKFAHKJXHBA-PIONDTTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.

Mécanisme D'action

Target of Action

Angiotensin II acetate primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) located on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

The interaction of this compound with its target receptor, AT-1, triggers a cascade of biochemical reactions. The binding of Angiotensin II to AT-1 stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , leading to smooth muscle contraction . This results in vasoconstriction , which increases blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. It induces both G protein- and non-G protein-related signaling pathways . It also influences the function of various kinases, including MAP kinases (ERK 1/2, JNK, p38MAPK), receptor tyrosine kinases (PDGF, EGFR, insulin receptor), and nonreceptor tyrosine kinases (Src, JAK/STAT, focal adhesion kinase (FAK)) .

Pharmacokinetics

This compound is metabolized by aminopeptidase A and angiotensin converting enzyme 2 to angiotensin- (2-8) [angiotensin III] and angiotensin- (1-7), respectively .

Result of Action

The primary result of this compound’s action is an increase in blood pressure. This is achieved through the contraction of smooth muscle cells in the walls of small arteries (arterioles), leading to vasoconstriction . Additionally, Angiotensin II triggers the adrenal glands to release aldosterone and the pituitary gland to release antidiuretic hormone (ADH, or vasopressin) .

Analyse Biochimique

Biochemical Properties

Angiotensin II Acetate interacts with various enzymes and proteins in the body. It is formed from angiotensin I (Ang I) through the action of angiotensin-converting enzyme (ACE) . This conversion is a key step in the RAS, leading to the production of this compound, a potent vasoconstrictor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates angiogenesis and increases microvessel density .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction and increased blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that high doses can lead to adverse effects, while lower doses can effectively regulate blood pressure .

Metabolic Pathways

This compound is involved in the RAS metabolic pathway. It interacts with enzymes such as ACE and proteins like AT1R . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is typically found in the extracellular space but can also be internalized into cells through endocytosis .

Activité Biologique

Angiotensin II acetate (ATII) is a potent octapeptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. It is primarily involved in the renin-angiotensin-aldosterone system (RAAS), where it acts as a vasoconstrictor and stimulates aldosterone secretion. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, clinical applications, and relevant case studies.

Angiotensin II exerts its effects through specific receptors, mainly the AT1 and AT2 receptors. The activation of these receptors leads to various physiological responses:

  • Vasoconstriction : Angiotensin II induces vasoconstriction in both arterial and venous smooth muscle, increasing systemic vascular resistance and blood pressure.
  • Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, which promotes sodium retention and potassium excretion in the kidneys.
  • Thirst Stimulation : Angiotensin II acts on the central nervous system to increase thirst, thereby enhancing fluid intake.
  • Catecholamine Release : It promotes the release of norepinephrine from sympathetic nerve endings, further contributing to increased blood pressure.

Table 1: Key Actions of Angiotensin II

ActionMechanism
VasoconstrictionActivation of AT1 receptors on smooth muscle cells
Aldosterone SecretionStimulation of adrenal cortex
Increased ThirstCentral nervous system stimulation
Norepinephrine ReleaseDirect action on sympathetic neurons

Physiological Effects

Angiotensin II has several important physiological effects:

  • Cardiovascular System :
    • Increases cardiac output and systemic vascular resistance.
    • Enhances myocardial contractility through positive inotropic effects.
    • Contributes to cardiac remodeling and hypertrophy in pathological conditions.
  • Renal Function :
    • Modulates renal blood flow and glomerular filtration rate.
    • Increases sodium reabsorption in the proximal tubules.
  • Fluid Balance :
    • Promotes water retention through aldosterone-mediated mechanisms.
    • Influences electrolyte balance by affecting renal tubular function.

Clinical Applications

This compound is clinically used for treating refractory hypotension, particularly in cases of septic shock or distributive shock where conventional therapies have failed. Its rapid onset of action makes it an effective agent for managing acute hypotensive episodes.

Case Study Insights

A systematic review highlighted the efficacy of angiotensin II in patients with vasopressor-resistant septic shock. Key findings include:

  • Improvement in Mean Arterial Pressure (MAP) : In a clinical trial (ATHOS-3), angiotensin II administration resulted in a significant increase in MAP within minutes compared to placebo .
  • Mortality Rates : While mortality rates were similar between angiotensin II and placebo groups at day 28 (46% vs. 53.8%), the treatment group showed improved survival rates when lower doses were administered .
  • Adverse Events : The incidence of adverse events was comparable between groups, with higher doses linked to increased risks such as atrial fibrillation and hypotension .

Table 2: Clinical Outcomes from Angiotensin II Administration

OutcomeAngiotensin II Group (%)Placebo Group (%)P-value
Mortality at Day 284653.80.12
Improvement in MAPSignificantNot significant<0.001
Adverse EventsSimilarSimilarN/A

Research Findings

Recent studies have focused on the cellular mechanisms underlying angiotensin II's effects:

  • Protein Synthesis : Research indicates that angiotensin II stimulates protein synthesis in vascular smooth muscle cells via a calcium-dependent mechanism, leading to cellular hypertrophy .
  • ACE2 Interaction : The ACE2/Angiotensin 1–7 axis has been identified as a protective pathway against heart failure, suggesting potential therapeutic implications for enhancing ACE2 activity alongside angiotensin II treatment .

Propriétés

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZKFAHKJXHBA-PIONDTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027705
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1106.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32044-01-2, 68521-88-0
Record name Angiotensin II, 5-L-isoleucine-, monoacetate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin II acetate
Reactant of Route 2
Angiotensin II acetate
Reactant of Route 3
Angiotensin II acetate
Reactant of Route 4
Angiotensin II acetate
Reactant of Route 5
Angiotensin II acetate
Reactant of Route 6
Angiotensin II acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.